Tert-butyl 2-(cyclopentylsulfonyl)acetate
Description
Tert-butyl 2-(cyclopentylsulfonyl)acetate is a sulfonyl-containing ester compound characterized by a tert-butyl ester group and a cyclopentylsulfonyl moiety.
Properties
Molecular Formula |
C11H20O4S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
tert-butyl 2-cyclopentylsulfonylacetate |
InChI |
InChI=1S/C11H20O4S/c1-11(2,3)15-10(12)8-16(13,14)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |
InChI Key |
QEVQLSFVVQTTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate typically involves the reaction of cyclopentylsulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopentylsulfonyl chloride+Tert-butyl acetateBaseTert-butyl 2-(cyclopentylsulfonyl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclopentylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(cyclopentylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopentylsulfonyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetate moiety can participate in esterification reactions, affecting the compound’s bioavailability and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 2-(cyclopentylsulfonyl)acetate and related compounds:
Key Comparative Insights:
Structural Impact on Crystallinity: The pyridinyl-cyanophenyl analog (C₁₈H₁₈N₂O₄S) exhibits a well-defined monoclinic crystal lattice stabilized by intramolecular hydrogen bonds (C16–H16A···O4, S(6) ring) and intermolecular interactions (C–H···O/N, π-π stacking) .
Reactivity and Functional Utility: Sulfonyl Group Reactivity: The ethenesulfonyl analog (C₈H₁₄O₄S) is more reactive in nucleophilic additions or polymerizations due to the electron-deficient ethenyl group . The cyclopentylsulfonyl variant, with its saturated ring, may exhibit slower reaction kinetics in similar contexts. The bromophenyl analog (C₁₂H₁₅BrO₂) is tailored for receptor antagonism, highlighting how substituent choice directs therapeutic targeting .
Safety and Handling :
- Bromophenyl and ethenesulfonyl analogs carry specific hazards (e.g., H302, H315), likely due to aryl halide and sulfonyl electrophilicity . The cyclopentylsulfonyl ester’s safety profile remains uncharacterized but may share irritant risks common to sulfonyl esters.
Synthetic Methodologies: The pyridinyl-cyanophenyl compound is synthesized via Suzuki coupling and lithiation steps, emphasizing the role of transition-metal catalysis in complex sulfonyl ester preparation . Cyclopentylsulfonyl variants may employ analogous sulfonylation strategies using cyclopentylsulfonyl chloride.
Biological Activity
Tert-butyl 2-(cyclopentylsulfonyl)acetate is a compound that has garnered interest in various biological and chemical studies. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its tert-butyl group and a cyclopentylsulfonyl moiety. The molecular formula is , and the compound exhibits unique steric and electronic properties due to the bulky tert-butyl group.
Mechanisms of Biological Activity
- Antimicrobial Activity : Studies have indicated that compounds with sulfonyl groups can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : The presence of sulfonyl groups in organic compounds has been associated with anti-inflammatory activity. Research suggests that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL for both bacteria.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptosis.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting potential as an anticancer agent. Further histopathological examinations revealed decreased mitotic figures in treated tissues.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
